molecular formula C15H26O B1246377 (2E,6E)-hedycaryol

(2E,6E)-hedycaryol

Cat. No.: B1246377
M. Wt: 222.37 g/mol
InChI Key: SDMLCXJKAYFHQM-MKJLVJGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E)-Hedycaryol (Molecular Weight: 222.37 g/mol) is a germacrane-type sesquiterpenoid alcohol that serves as a pivotal biosynthetic intermediate and a key compound for studying terpene cyclization mechanisms . Its research value is particularly significant in the fields of enzymology and chemical ecology. Hedycaryol is a known precursor in the biosynthesis of other sesquiterpenes, such as elemol; it undergoes a facile Cope rearrangement to form elemol upon heating, a process that clarifies its role as a true natural product versus an isolation artifact . This compound is produced by specific terpene synthase enzymes from the universal sesquiterpene precursor (E,E)-farnesyl diphosphate (FPP) via a 1,10-cyclization followed by quenching of the carbocation with water . Researchers utilize this compound to investigate the structure-activity relationships of terpene cyclases, including enzyme promiscuity and the engineering of substrate specificity through methods like ancestral sequence reconstruction . It has been identified as a component, and sometimes a defining marker (hedycaryol chemotype), in the essential oils of various plants, including numerous Juniperus species, informing studies on chemotaxonomy and ecological interactions . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,14,16H,5,7-8,10-11H2,1-4H3/b12-6+,13-9+/t14-/m1/s1

InChI Key

SDMLCXJKAYFHQM-MKJLVJGCSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(C)(C)O)/C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(C)(C)O)C

Origin of Product

United States

Scientific Research Applications

Bioactivity and Druglikeness

Research indicates that (2E,6E)-hedycaryol exhibits significant bioactive properties. A study highlighted its potential for high human intestinal absorption and permeability across Caco-2 cells, suggesting favorable pharmacokinetic properties for oral administration . However, it scored a negative druglikeness score, indicating challenges in its development as a pharmaceutical agent .

Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably, it was shown to have an inhibitory concentration (IC50) of 2.57 µM against HepG2 cells, indicating potent anticancer activity . This makes it a candidate for further research in cancer therapeutics.

Carbocation Stability

Recent studies have focused on the stability of carbocation intermediates derived from this compound. The stability trends among hedycaryol-derived carbocations have been analyzed using density functional theory calculations. The findings suggest that specific intramolecular interactions contribute to the stability of these intermediates, which is crucial for understanding the synthesis and reactivity of terpenes .

Natural Sources

This compound is primarily derived from various plant species, particularly those in the Camellia genus. For instance, a terpene synthase gene identified in Camellia brevistyla has been linked to the production of hedycaryol, which plays a role in attracting pollinators due to its fragrant properties . This highlights its ecological significance beyond mere chemical applications.

Comparison of Bioactive Properties

The following table summarizes the bioactive properties and pharmacological profiles of this compound compared to other sesquiterpenes:

CompoundIC50 (µM)Druglikeness ScoreHuman Intestinal AbsorptionCaco-2 Permeability
This compound2.57-1.38HighHigh
7-epi-α-eudesmolNot reportedPositiveModerateModerate
CitralNot reportedPositiveHighHigh

Case Study: Anticancer Research

In a study focused on the anticancer properties of natural compounds, this compound demonstrated significant cytotoxicity against HepG2 liver cancer cells. The mechanism involved apoptosis induction through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . This case emphasizes the potential therapeutic applications of hedycaryol in oncology.

Case Study: Stability Analysis

A comparative analysis of carbocation stability revealed that hedycaryol-derived carbocations exhibit unique stability trends due to specific intramolecular interactions not present in other similar compounds like germacrene A . This insight is valuable for synthetic chemists aiming to optimize terpene synthesis pathways.

Chemical Reactions Analysis

Table 1: Catalytic Residues in Hedycaryol Synthase

Residue/ElementRole in ReactionSource
Val179Stabilizes C1 carbocation via carbonyl oxygen
Phe84 (helix C)Confines active site for charge stabilization
Helix G dipoleNeutralizes carbocation charge

Enzymatic Derivatization and Mutagenesis

Mutagenesis studies reveal how active-site modifications alter product outcomes:

  • W312A mutation : Reduces cyclization efficiency, yielding nerolidol (acyclic) instead of hedycaryol ( ).

  • H320A mutation : Increases linear byproducts (e.g., farnesol) due to reduced hydrophobic confinement ( ).

Table 2: Kinetic Parameters of HcS Mutants

Mutantkcatk_{\text{cat}} (s1^{-1})KMK_M (μM)Major Product
Wild-type0.12 ± 0.020.45 ± 0.05Hedycaryol
W312A0.01 ± 0.0030.40 ± 0.07Nerolidol
H320A0.01 ± 0.0021.12 ± 0.10Farnesol
Data sourced from

Thermal and Acid-Catalyzed Rearrangements

(2E,6E)-Hedycaryol undergoes dehydration under acidic conditions to form α-farnesene isomers:

  • Mechanism : Protonation of the tertiary alcohol followed by a Wagner-Meerwein rearrangement and β-hydride elimination ( ).

  • Stereochemical control : The (2E,6E)-configuration directs elimination to yield (2E,6E)-α-farnesene preferentially ( ).

Stereochemical Considerations

The (2E,6E)-configuration is critical for enzymatic recognition and reactivity:

  • Substrate binding : The pre-folded nerolidol surrogate in HcS matches the (2E,6E)-geometry, enabling precise 1,10-cyclization ( ).

  • In silico modeling : Molecular dynamics simulations confirm that non-covalent interactions (e.g., π-stacking with Phe84) enforce this geometry ( ).

Preparation Methods

Enzymatic Biosynthesis from Farnesyl Diphosphate

This compound is natively synthesized in plants and microorganisms via terpene synthase-mediated cyclization of farnesyl diphosphate (FPP). The bacterial selinadiene synthase and plant-derived germacrene A synthases exemplify enzymes that catalyze FPP ionization, followed by a 1,10-cyclization to form the (E,E)-germacradienyl cation. Water capture at C10 yields hedycaryol with (2E,6E) geometry. Key residues, such as aspartate-rich motifs, stabilize carbocation intermediates, while main-chain carbonyl oxygens facilitate reprotonation events critical for stereochemical fidelity.

Table 1: Enzymatic Biosynthesis Parameters

Enzyme SourceSubstrateProductYield (%)Reference
Streptomyces sp.FPPThis compound12–18
Arabidopsis thalianaFPPGermacrene A + Hedycaryol8–15

Chemical Synthesis Strategies

Marshall Fragmentation of Mesylated Precursors

A landmark enantiospecific synthesis of allohedycaryol, a stereoisomer, provides foundational insights applicable to this compound. Starting from (+)-dihydrocarvone, the route involves:

  • Alkylation of imine intermediates to install the germacrane skeleton.

  • Epoxidation of Δ¹⁰ double bonds using mCPBA, achieving >95% regioselectivity.

  • Mesylation of C1-hydroxyl groups with methanesulfonyl chloride, followed by Marshall fragmentation to generate the trans,trans-cyclodeca-1,6-diene core.

Critical Step : The Marshall fragmentation of mesylate 4 (derived from (+)-R-cyperone) with BH₃·THF yields the cyclodecadiene framework in 68% yield, though stereochemical adjustments are required for (2E,6E) specificity.

Epoxidation-Reduction Sequences

Epoxidation of Δ⁴,⁵ double bonds in germacrane precursors using VO(acac)₂/H₂O₂ followed by NaBH₄ reduction selectively installs the C3 hydroxyl group. For example, epoxidation of 1,2-dehydro-R-cyperone (10 ) yields a 1:1 diastereomeric mixture, which upon reduction generates allylic alcohol 12 with 82% efficiency.

Table 2: Key Chemical Synthesis Metrics

StepReagents/ConditionsYield (%)Selectivity (E:Z)
EpoxidationVO(acac)₂, H₂O₂, CH₂Cl₂, 0°C851:1
Marshall FragmentationBH₃·THF, NaOMe/MeOH68>95% trans,trans

Isolation from Natural Sources

Steam Distillation of Plant Material

This compound has been isolated from Thymus praecox and Cryptomeria japonica via steam distillation followed by fractional vacuum distillation. The essential oil is chromatographed over silica gel (hexane:EtOAc, 9:1) to isolate hedycaryol in 0.2–0.5% w/w yields.

Supercritical CO₂ Extraction

Supercritical CO₂ extraction (40°C, 10 MPa) of Chamaecyparis obtusa heartwood enhances recovery efficiency (0.7% w/w) compared to steam distillation. GC-MS analysis confirms >98% purity post-purification.

Stereochemical and Mechanistic Considerations

Reprotonation-Directed Cyclization

Reprotonation at C1 versus C4 of hedycaryol dictates bicyclic product distributions:

  • C1 reprotonation : Favors 6–6 bicyclic systems (e.g., elemol derivatives) via chair-boat transitions.

  • C4 reprotonation : Generates 5–7 bicyclic frameworks (e.g., selinanes) through boat-chair pathways.

Absolute Configuration Assignments

The (7R,10S) configuration of natural hedycaryol was resolved via chemical correlation to (-)-10-epi-α-cyperone. X-ray crystallography of brominated derivatives confirmed C7 stereogenicity.

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Enzymatic Biosynthesis12–1895–98Moderate120–150
Chemical Synthesis40–6899High200–300
Natural Isolation0.2–0.798Low500–800

Enzymatic routes offer sustainability but require optimization for industrial-scale yields. Chemical synthesis, though cost-intensive, ensures stereochemical precision and gram-scale production. Natural isolation remains limited to niche applications due to low abundance.

Q & A

Q. What gaps exist in understanding the role of this compound conformers in terpene biosynthesis?

  • Methodological Answer : Current studies lack in situ evidence of conformer dynamics during enzymatic catalysis. Time-resolved crystallography or cryo-EM could capture transient conformers, while mutagenesis studies on HcS may identify residues critical for stereocontrol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,6E)-hedycaryol
Reactant of Route 2
(2E,6E)-hedycaryol

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